2-Bromo-8-(2-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
2-Bromo-8-(2-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-8-(2-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
Industrial production of this compound may involve scale-up reactions using similar methodologies. The use of microwave irradiation and dry toluene with molecular sieves can enhance the yield and reduce reaction time . These methods are advantageous for large-scale production due to their efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-8-(2-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The bromine and chlorophenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Agents like NaOCl or MnO2 can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Bromo-8-(2-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used in the design of drugs targeting various biological pathways, including RORγt inverse agonists and JAK inhibitors.
Biological Studies: The compound’s biological activity makes it a valuable tool for studying cellular processes and disease mechanisms.
Material Science: It is utilized in the development of light-emitting materials for OLED devices.
Pharmaceutical Research: The compound’s unique structure allows for the exploration of new therapeutic agents for cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Mechanism of Action
The mechanism of action of 2-Bromo-8-(2-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For example, it can act as an inverse agonist for RORγt, inhibiting its activity and modulating immune responses . Additionally, it can inhibit JAK1 and JAK2, which are involved in cytokine signaling pathways . These interactions result in the modulation of various biological processes, making the compound a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: A parent compound with similar structural features.
2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine: A closely related compound with a different halogen substitution.
1,2,4-Triazolo[1,5-a]pyridine derivatives: Various derivatives with modifications to the triazolo and pyridine rings.
Uniqueness
2-Bromo-8-(2-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorophenoxy groups enhances its reactivity and potential for diverse applications in medicinal and material sciences.
Properties
Molecular Formula |
C12H11BrClN3O |
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Molecular Weight |
328.59 g/mol |
IUPAC Name |
2-bromo-8-(2-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H11BrClN3O/c13-12-15-11-10(6-3-7-17(11)16-12)18-9-5-2-1-4-8(9)14/h1-2,4-5,10H,3,6-7H2 |
InChI Key |
DKSSTRJIWSFQKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=NC(=NN2C1)Br)OC3=CC=CC=C3Cl |
Origin of Product |
United States |
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